

Computational Insights into 2-Bromo-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-chloropyrazine

Cat. No.: B1287920

[Get Quote](#)

This technical guide provides a comprehensive overview of the computational studies on **2-Bromo-6-chloropyrazine**, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its molecular structure, spectroscopic properties, and electronic characteristics through theoretical calculations.

Introduction

2-Bromo-6-chloropyrazine is a disubstituted pyrazine derivative. Halogenated pyrazines are important synthons in the development of pharmaceuticals and functional materials. Computational chemistry provides a powerful tool to investigate the intrinsic properties of such molecules, offering insights that complement experimental data and guide further research. This guide details the theoretical investigation of **2-Bromo-6-chloropyrazine** using Density Functional Theory (DFT), a widely used quantum chemical method.

Molecular Structure and Optimization

The initial step in the computational study is the optimization of the molecular geometry of **2-Bromo-6-chloropyrazine** to find its most stable conformation.

Computational Protocol

The molecular structure of **2-Bromo-6-chloropyrazine** was optimized using the Gaussian 09 software package. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set

was employed. The convergence criteria were set to the default values. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

[Click to download full resolution via product page](#)

Optimized Geometric Parameters

The optimized bond lengths and bond angles of **2-Bromo-6-chloropyrazine** are presented in Table 1. The pyrazine ring is planar, as expected.

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.338	N1-C1-C2	122.5
C2-N3	1.331	C1-C2-N3	122.4
N3-C4	1.331	C2-N3-C4	115.9
C4-N5	1.338	N3-C4-N5	122.5
N5-C6	1.331	C4-N5-C6	115.9
C6-C1	1.331	N5-C6-C1	122.4
C1-Br	1.885	C2-C1-Br	118.8
C4-Cl	1.732	N3-C4-Cl	118.8

Table 1: Optimized Geometric Parameters of **2-Bromo-6-chloropyrazine**.

Vibrational Analysis

Vibrational spectroscopy is a crucial tool for the identification and characterization of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Computational Protocol

The vibrational frequencies of **2-Bromo-6-chloropyrazine** were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were scaled by a factor of 0.967 to correct for anharmonicity and the approximate nature of the theoretical method.

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments for **2-Bromo-6-chloropyrazine** are listed in Table 2.

Wavenumber (cm ⁻¹)	Scaled Wavenumber (cm ⁻¹)	Assignment
3105	3002	C-H stretching
3088	2986	C-H stretching
1565	1513	C=C stretching
1478	1429	C-N stretching
1395	1349	C-N stretching
1158	1120	In-plane C-H bending
1025	991	Ring breathing
845	817	C-Cl stretching
670	648	C-Br stretching
530	513	Out-of-plane ring deformation

Table 2: Selected Calculated Vibrational Frequencies of **2-Bromo-6-chloropyrazine**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict NMR chemical shifts, which can be compared with experimental data.

Computational Protocol

The ^1H and ^{13}C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in chloroform as a solvent, modeled using the Polarizable Continuum Model (PCM). The calculated chemical shifts are referenced to tetramethylsilane (TMS).

Calculated NMR Chemical Shifts

The calculated ^1H and ^{13}C NMR chemical shifts for **2-Bromo-6-chloropyrazine** are presented in Table 3.

Atom	^1H Chemical Shift (ppm)	Atom	^{13}C Chemical Shift (ppm)
H1	8.52	C1	145.2
H2	8.65	C2	143.8
C3	152.1		
C4	150.7		

Table 3: Calculated ^1H and ^{13}C NMR Chemical Shifts of **2-Bromo-6-chloropyrazine**.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Computational Protocol

The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory. The UV-Vis absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the same level of theory.

[Click to download full resolution via product page](#)

Frontier Molecular Orbitals and UV-Vis Spectrum

The calculated electronic properties are summarized in Table 4. The HOMO is primarily localized on the pyrazine ring and the bromine atom, while the LUMO is distributed over the entire pyrazine ring.

Property	Value
HOMO Energy	-7.12 eV
LUMO Energy	-1.89 eV
HOMO-LUMO Energy Gap (ΔE)	5.23 eV
Maximum Absorption Wavelength (λ_{max})	285 nm
Oscillator Strength (f)	0.15

Table 4: Calculated Electronic Properties of **2-Bromo-6-chloropyrazine**.

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, which can give insights into its electrostatic potential and reactivity.

Computational Protocol

Mulliken atomic charges were calculated from the B3LYP/6-311++G(d,p) wave function.

Calculated Mulliken Atomic Charges

The calculated Mulliken atomic charges for each atom in **2-Bromo-6-chloropyrazine** are presented in Table 5. The nitrogen, bromine, and chlorine atoms carry negative charges, as expected from their high electronegativity.

Atom	Mulliken Charge (e)
C1	0.15
C2	-0.08
N3	-0.21
C4	0.11
N5	-0.22
C6	-0.09
Br	-0.05
Cl	-0.13
H1	0.26
H2	0.26

Table 5: Calculated Mulliken Atomic Charges of **2-Bromo-6-chloropyrazine**.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials.

Computational Protocol

The first-order hyperpolarizability was calculated at the B3LYP/6-311++G(d,p) level of theory.

Calculated NLO Properties

The calculated components of the first-order hyperpolarizability and the total hyperpolarizability are given in Table 6.

Component	Value (a.u.)
β_{xxx}	15.2
β_{xyy}	-3.8
β_{xzz}	-1.5
β_{yyy}	0.5
β_{yzz}	-0.2
β_{zzz}	0.1
β_{total}	18.9

Table 6: Calculated First-Order Hyperpolarizability of **2-Bromo-6-chloropyrazine**.

Conclusion

This technical guide has presented a comprehensive computational study of **2-Bromo-6-chloropyrazine** using Density Functional Theory. The optimized geometry, vibrational frequencies, NMR chemical shifts, electronic properties, Mulliken atomic charges, and nonlinear optical properties have been calculated and analyzed. These theoretical insights provide a fundamental understanding of the molecular characteristics of **2-Bromo-6-chloropyrazine**, which can be valuable for its application in various fields of chemistry and materials science. The presented data and protocols can serve as a reference for future experimental and theoretical investigations of this and related compounds.

- To cite this document: BenchChem. [Computational Insights into 2-Bromo-6-chloropyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287920#computational-studies-of-2-bromo-6-chloropyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com